4-[(1-Phenylprop-2-enyl)oxy]benzaldehyde
Description
4-[(1-Phenylprop-2-enyl)oxy]benzaldehyde is a benzaldehyde derivative characterized by a propenyl phenyl ether substituent at the para position of the benzaldehyde core. This compound is of interest in organic synthesis due to its aldehyde functionality, which serves as a reactive site for nucleophilic additions or condensations, and its conjugated aromatic system, which may influence electronic properties. For instance, analogous compounds are utilized in coordination chemistry (e.g., dysprosium complexes) , pharmaceuticals , and as intermediates in total synthesis .
Properties
Molecular Formula |
C16H14O2 |
|---|---|
Molecular Weight |
238.28g/mol |
IUPAC Name |
4-(1-phenylprop-2-enoxy)benzaldehyde |
InChI |
InChI=1S/C16H14O2/c1-2-16(14-6-4-3-5-7-14)18-15-10-8-13(12-17)9-11-15/h2-12,16H,1H2 |
InChI Key |
RDXSLMBOVLZRDC-UHFFFAOYSA-N |
SMILES |
C=CC(C1=CC=CC=C1)OC2=CC=C(C=C2)C=O |
Canonical SMILES |
C=CC(C1=CC=CC=C1)OC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Structure
All compared compounds share the benzaldehyde backbone but differ in substituent groups, which critically alter their steric, electronic, and coordination properties.
Electronic Effects
- The propenyl phenyl ether in the target compound likely exhibits moderate electron-donating effects via resonance, similar to methoxy groups in 2,4-dimethoxymethyl(di-MOM)oxybenzaldehyde .
- In contrast, the bipyridine-amino substituent in provides strong electron-withdrawing and π-accepting properties, enhancing reactivity toward electrophilic substitution.
- The pyrimidine-pyrazole group in introduces mixed electronic effects (pyrimidine: electron-deficient; pyrazole: electron-rich), enabling diverse reactivity.
Reactivity and Stability
- Aldehyde Reactivity : All compounds undergo nucleophilic additions (e.g., Grignard reactions) or condensations (e.g., Schiff base formation). Steric hindrance from the propenyl phenyl group in the target compound may slow reactions compared to less bulky analogs.
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